4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival of pathogens or cancer cells. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .
Comparison with Similar Compounds
4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. Similar compounds include:
Properties
Molecular Formula |
C21H15ClFN3O |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H15ClFN3O/c1-13-3-2-12-26-19(13)24-18(14-6-10-17(23)11-7-14)20(26)25-21(27)15-4-8-16(22)9-5-15/h2-12H,1H3,(H,25,27) |
InChI Key |
YOFWLGXGDABLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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